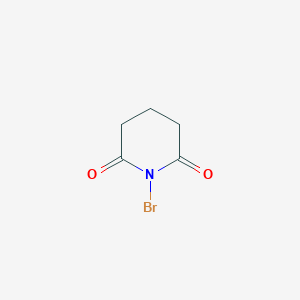
2,6-Piperidinedione, 1-bromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Bromoglutarimide is an organic compound with the molecular formula C5H6BrNO2. It is a brominated derivative of glutarimide and is known for its applications in organic synthesis, particularly as a brominating agent. The compound is characterized by the presence of a bromine atom attached to the nitrogen atom of the glutarimide ring, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Bromoglutarimide can be synthesized through the bromination of glutarimide. The process involves the reaction of glutarimide with bromine in the presence of a base such as potassium hydroxide. The reaction is typically carried out in an aqueous medium at low temperatures to ensure the selective bromination of the nitrogen atom.
Industrial Production Methods: Industrial production of N-Bromoglutarimide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is carefully monitored to prevent over-bromination and to maintain the integrity of the glutarimide ring.
Chemical Reactions Analysis
Types of Reactions: N-Bromoglutarimide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: It can act as an oxidizing agent in certain organic transformations.
Radical Reactions: It can generate bromine radicals under specific conditions, which can then participate in radical addition or substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or peracids can be used in the presence of N-Bromoglutarimide to achieve oxidation.
Radical Reactions: Radical initiators like azobisisobutyronitrile (AIBN) or light can be used to generate bromine radicals from N-Bromoglutarimide.
Major Products Formed:
Substitution Reactions: Products include substituted glutarimides where the bromine atom is replaced by other functional groups.
Oxidation Reactions: Products include oxidized derivatives of the starting materials.
Radical Reactions: Products include brominated organic compounds formed through radical addition or substitution.
Scientific Research Applications
N-Bromoglutarimide has a wide range of applications in scientific research, including:
Chemistry: It is used as a brominating agent in organic synthesis, particularly for the selective bromination of alkenes, alkynes, and aromatic compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving bromine atoms.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
N-Bromoglutarimide is similar to other N-brominated compounds such as N-Bromosuccinimide (NBS) and N-Bromophthalimide. it has unique properties that make it distinct:
N-Bromosuccinimide (NBS): NBS is widely used for allylic and benzylic bromination reactions. It is more commonly used than N-Bromoglutarimide due to its higher reactivity and ease of handling.
N-Bromophthalimide: This compound is used for similar bromination reactions but has different reactivity and selectivity compared to N-Bromoglutarimide.
Uniqueness: N-Bromoglutarimide is unique in its ability to selectively brominate certain substrates under mild conditions. Its reactivity can be fine-tuned by adjusting the reaction conditions, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
- N-Bromosuccinimide (NBS)
- N-Bromophthalimide
- N-Bromoacetamide
- N-Bromocaprolactam
Properties
CAS No. |
3699-18-1 |
|---|---|
Molecular Formula |
C5H6BrNO2 |
Molecular Weight |
192.01 g/mol |
IUPAC Name |
1-bromopiperidine-2,6-dione |
InChI |
InChI=1S/C5H6BrNO2/c6-7-4(8)2-1-3-5(7)9/h1-3H2 |
InChI Key |
ZJEQUGWMBSKCCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



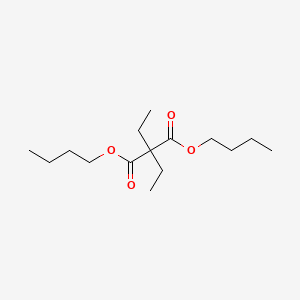
![(4Z)-2-hydroxy-4-[[[3-(phenoxymethyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B11967892.png)
![N-(3-methylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11967897.png)
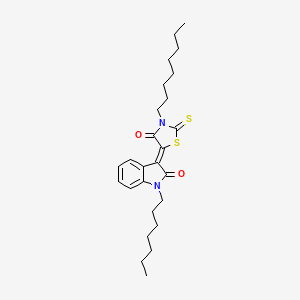
![8-[3-(dimethylamino)propylamino]-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B11967903.png)

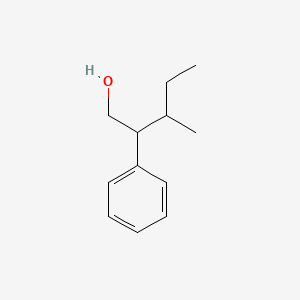
![ethyl 4-[({(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B11967923.png)
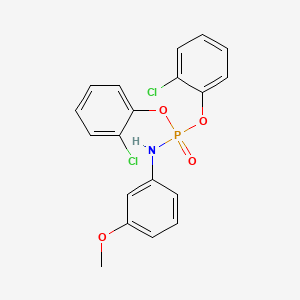

![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11967947.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide](/img/structure/B11967953.png)

